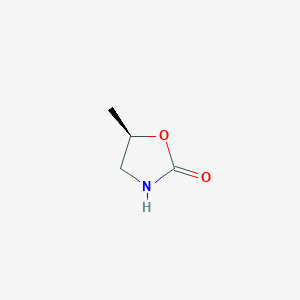

(R)-5-methyloxazolidin-2-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(5R)-5-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-3-2-5-4(6)7-3/h3H,2H2,1H3,(H,5,6)/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRXQSHUXIJOKV-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 5 Methyloxazolidin 2 One and Its Precursors

Asymmetric Construction of the Oxazolidinone Ring System

The asymmetric construction of the oxazolidinone ring is fundamental to ensuring the chirality of the final product. This is primarily achieved through two strategic approaches: enantioselective cyclization reactions and the use of chiral starting materials that already possess the desired stereochemistry.

Enantioselective Cyclization Reactions

Enantioselective cyclization reactions create the chiral center during the formation of the oxazolidinone ring. A notable example is the ruthenium(II)-N-heterocyclic carbene (NHC) catalyzed asymmetric hydrogenation of 4-methyloxazol-2-one. This method has been shown to produce the corresponding (R)-5-methyloxazolidin-2-one with moderate enantioselectivity. rsc.org The optimization of reaction conditions, including the choice of solvent and temperature, is crucial for maximizing the enantiomeric excess (ee). For instance, conducting the hydrogenation at lower temperatures has been demonstrated to improve stereocontrol. rsc.org

Another approach involves the cycloaddition of carbon dioxide with propargylic amines. researchgate.net This method can be catalyzed by copper(I) iodide under supercritical CO2 conditions. The regiochemical outcome is dependent on the substituents of the propargyl alcohol precursor. researchgate.net

Strategies Employing Chiral Starting Materials

The use of enantiomerically pure starting materials is a robust strategy for the synthesis of this compound. A common precursor is (R)-alaninol, which can be cyclized with various carbonylating agents.

One documented pathway begins with benzyl-N-Boc-(3R)-aminobutanoate. This starting material is first cyclized to form a trans-(2S,3R)-2-carboxybenzyl-3-methyl-N-Boc-aziridine intermediate. This aziridine (B145994) then undergoes a rearrangement catalyzed by tin(II) triflate (Sn(OTf)2) to yield the trans-(4S,5R)-4-carboxybenzyl-5-methyloxazolidin-2-one. acs.orgconsensus.app

Another important chiral precursor is (S)-epichlorohydrin. researchgate.net This compound can be converted to the corresponding (R)-5-chloromethyloxazolidin-2-one, which serves as a key intermediate that can be further transformed. niscpr.res.in This route is particularly valuable for large-scale preparations. researchgate.net

Development of Efficient and Scalable Synthetic Routes

For the practical application of this compound, the development of efficient and scalable synthetic routes is paramount. This involves the use of catalytic methods and the optimization of reaction conditions to ensure high yields and purity on an industrial scale.

Catalytic Approaches to this compound Synthesis

Catalysis plays a central role in the modern synthesis of oxazolidinones. As mentioned, ruthenium(II)-NHC complexes are effective for the asymmetric hydrogenation of oxazolones. rsc.org In addition to this, novel heterogeneous catalysts have been developed. For instance, MCM-41 supported dicationic imidazolium (B1220033) ionic liquids have been shown to efficiently catalyze the cycloaddition of 2-methylaziridine (B133172) and carbon dioxide to produce 5-methyloxazolidin-2-one with high yield and selectivity. mdpi.com The catalyst's reusability is a significant advantage for greener and more economical processes.

The rearrangement of aziridine precursors is also a key catalytic step. The use of Sn(OTf)2 to catalyze the rearrangement of a trans-(2S,3R)-2-carboxybenzyl-3-methyl-N-Boc-aziridine to the desired oxazolidinone demonstrates the utility of Lewis acid catalysis in these syntheses. acs.orgconsensus.app

| Catalyst System | Reaction Type | Precursors | Product | Key Findings | Reference |

| [Ru(2-methylallyl)2(COD)] / (R,R)-SINpEt·HBF4 | Asymmetric Hydrogenation | 4-Methyloxazol-2-one | This compound | Achieves high yields and moderate to high enantioselectivity. | rsc.org |

| MCM-41@ILLaCl4 | Cycloaddition | 2-Methylaziridine, CO2 | 5-Methyloxazolidin-2-one | High yield (95%) and selectivity (99.3%); catalyst is reusable. | mdpi.com |

| Sn(OTf)2 | Rearrangement | trans-(2S,3R)-2-carboxybenzyl-3-methyl-N-Boc-aziridine | trans-(4S,5R)-4-carboxybenzyl-5-methyloxazolidin-2-one | Efficiently catalyzes the rearrangement to form the oxazolidinone ring. | acs.orgconsensus.app |

Optimized Reaction Conditions and Process Development

The optimization of reaction parameters is critical for developing scalable synthetic routes. For the ruthenium-catalyzed hydrogenation, factors such as solvent and temperature have been systematically studied. A solvent mixture of cyclohexane/THF and a reaction temperature of 0°C were found to be optimal for achieving high enantioselectivity. rsc.org In the CO2 cycloaddition reaction catalyzed by MCM-41 supported ionic liquids, the optimal conditions were identified as a CO2 pressure of 0.7 MPa and a temperature of 50°C. mdpi.com

| Reaction | Optimized Parameter | Value | Effect | Reference |

| Ru-catalyzed Hydrogenation | Solvent | Cyclohexane/THF (20/1) | Improved substrate solubility and enantioselectivity. | rsc.org |

| Ru-catalyzed Hydrogenation | Temperature | 0 °C | Enhanced enantiocontrol (95% ee). | rsc.org |

| CO2 Cycloaddition | CO2 Pressure | 0.7 MPa | Optimal pressure for high yield and selectivity. | mdpi.com |

| CO2 Cycloaddition | Temperature | 50 °C | Highest yield (96%) and selectivity (99.5%). | mdpi.com |

Advanced Synthetic Techniques for Enhanced Enantiopurity

Achieving exceptionally high enantiopurity is a primary goal in the synthesis of chiral compounds. Advanced techniques have been employed to maximize the enantiomeric excess of this compound.

The synthesis of chiral 5-(chloromethyl)oxazolidin-2-one starting from (R)- or (S)-2-(chloromethyl)oxirane can produce the final product with very high chiral purity, with enantiomeric excess values reported to be as high as 99.5% and 99.6%. niscpr.res.in The enantiopurity is typically established using chiral High-Performance Liquid Chromatography (HPLC). niscpr.res.in

Furthermore, the development of highly effective chiral catalysts and auxiliaries is at the forefront of enhancing enantiopurity. The careful design of ligands for metal-based catalysts, such as in the ruthenium-catalyzed hydrogenation, is a key area of research aimed at achieving near-perfect enantioselection. rsc.org The combination of a robust chiral starting material pool with highly selective catalytic methods represents the state-of-the-art in producing enantiomerically pure this compound.

Applications of R 5 Methyloxazolidin 2 One As a Chiral Auxiliary in Asymmetric Reactions

Enolate Chemistry and Asymmetric Alkylations

The formation of carbon-carbon bonds via enolate alkylation is a fundamental transformation in organic chemistry. When combined with a chiral auxiliary such as (R)-5-methyloxazolidin-2-one, this reaction can be rendered highly diastereoselective, providing a reliable route to enantiomerically enriched products. The auxiliary is first acylated to form an N-acyl imide, which can then be deprotonated to generate a chiral enolate. The stereochemistry of the subsequent alkylation is dictated by the steric influence of the auxiliary.

Diastereoselective Alkylation of N-Acyl-(R)-5-Methyloxazolidin-2-ones

The N-acyl derivatives of this compound serve as effective substrates for diastereoselective alkylation. The process involves the generation of a metal enolate, typically with a lithium or sodium base, which then reacts with an electrophile. The chiral environment created by the 5-methyl group on the oxazolidinone ring effectively shields one face of the enolate, leading to a preferential attack of the electrophile from the less hindered face. This results in the formation of one diastereomer in significant excess.

The general mechanism involves the formation of a chelated (Z)-enolate, where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. The substituent at the 5-position of the oxazolidinone ring then directs the incoming electrophile to the opposite face. Research on related 5,5-disubstituted oxazolidinones has demonstrated high levels of diastereoselectivity in enolate alkylations, achieving diastereomeric excesses (d.e.) ranging from 85% to 94% for the formation of α-substituted products. nih.gov

Stereochemical Control in Reactions with Various Electrophiles

The level of stereochemical control exerted by the this compound auxiliary is dependent on the nature of the electrophile. Generally, high diastereoselectivity is observed with a range of primary and activated secondary alkyl halides. The predictable stereochemical outcome allows for the synthesis of a variety of chiral building blocks. After the alkylation step, the chiral auxiliary can be cleaved under mild conditions, such as hydrolysis or reduction, to yield the desired enantiomerically enriched carboxylic acid, alcohol, or aldehyde, while the auxiliary can often be recovered and reused.

While specific data for this compound is not extensively documented in readily available literature, the principles of stereochemical control are well-established for the broader class of oxazolidinone auxiliaries. The following table illustrates the expected high diastereoselectivity in such reactions with various electrophiles, based on studies of structurally similar auxiliaries.

| N-Acyl Group | Electrophile (R-X) | Product | Diastereomeric Excess (d.e.) |

|---|---|---|---|

| Propionyl | Benzyl bromide | N-(2-Benzylpropanoyl)-(R)-5-methyloxazolidin-2-one | >95% (expected) |

| Propionyl | Methyl iodide | N-(2-Methylpropanoyl)-(R)-5-methyloxazolidin-2-one | >95% (expected) |

| Acetyl | Allyl bromide | N-(2-Allylacetyl)-(R)-5-methyloxazolidin-2-one | >90% (expected) |

Asymmetric Aldol (B89426) Reactions

The aldol reaction is another powerful tool for carbon-carbon bond formation, creating a β-hydroxy carbonyl moiety and up to two new stereocenters. The use of chiral auxiliaries like this compound attached to the enolate component provides excellent stereocontrol over the reaction outcome.

Chiral Auxiliary-Controlled Aldol Condensations

In a typical Evans aldol reaction, the N-acyl-(R)-5-methyloxazolidin-2-one is converted to a boron enolate using a dialkylboron triflate and a tertiary amine. This (Z)-enolate then reacts with an aldehyde via a closed, chair-like transition state. The substituent on the oxazolidinone ring directs the approach of the aldehyde, leading to a highly stereoselective formation of the syn-aldol adduct. The stereochemistry of the newly formed hydroxyl and methyl groups is predictable based on the Zimmerman-Traxler model for aldol reactions. While specific studies on this compound are limited, related systems demonstrate the robustness of this method in achieving high diastereoselectivity. nih.gov

Chemo-, Regio-, and Stereoselectivity in Aldol Processes

The use of this compound as a chiral auxiliary in aldol reactions offers excellent control over selectivity.

Chemoselectivity: The reaction is highly chemoselective, with the enolate reacting preferentially at the carbonyl group of the aldehyde, even in the presence of other electrophilic functional groups.

Regioselectivity: The formation of the enolate is regioselective, occurring at the α-carbon of the N-acyl group.

Stereoselectivity: As previously mentioned, the reaction exhibits high diastereoselectivity, favoring the formation of the syn-aldol product. The absolute stereochemistry of the two new stereocenters is determined by the chirality of the auxiliary.

The following table provides expected outcomes for aldol reactions involving an N-propionyl derivative of this compound with various aldehydes, based on established models for similar chiral auxiliaries.

| Aldehyde | Product | Diastereomeric Ratio (syn:anti) | Yield |

|---|---|---|---|

| Benzaldehyde | N-((2R,3S)-3-hydroxy-2-methyl-3-phenylpropanoyl)-(R)-5-methyloxazolidin-2-one | >99:1 (expected) | High (expected) |

| Isobutyraldehyde | N-((2R,3S)-3-hydroxy-2,4-dimethylpentanoyl)-(R)-5-methyloxazolidin-2-one | >95:5 (expected) | High (expected) |

| Acetaldehyde | N-((2R,3S)-3-hydroxy-2-methylbutanoyl)-(R)-5-methyloxazolidin-2-one | >95:5 (expected) | High (expected) |

Asymmetric Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of six-membered rings. When a chiral auxiliary is attached to the dienophile, the reaction can proceed with a high degree of facial selectivity. N-acryloyl derivatives of chiral oxazolidinones are commonly used as dienophiles in these reactions.

The N-acryloyl derivative of this compound can act as a dienophile in Lewis acid-catalyzed Diels-Alder reactions. The Lewis acid coordinates to the carbonyl groups of the N-acyloxazolidinone, locking it into a rigid conformation. This conformation, combined with the steric hindrance from the 5-methyl group, directs the approach of the diene to one of the two faces of the double bond, resulting in a high level of endo/exo and facial selectivity. The resulting cycloadduct is obtained with a high degree of enantiomeric purity. After the reaction, the auxiliary can be removed to provide the chiral cyclohexene (B86901) derivative.

While specific examples detailing the use of N-acryloyl-(R)-5-methyloxazolidin-2-one in Diels-Alder reactions are not prevalent in the literature, the well-established utility of similar chiral oxazolidinones suggests that it would be an effective controller of stereochemistry in such transformations. High endo selectivity and facial diastereoselectivity are generally observed in these reactions.

Enantioselective and Diastereoselective Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, and the use of chiral auxiliaries is a common strategy to induce stereoselectivity. Oxazolidinones, in general, have been successfully employed as chiral auxiliaries in these cycloadditions. wikipedia.org For instance, terminally N-substituted dienes derived from 4-isopropyl- and 4-phenyloxazolidin-2-one (B1595377) have been shown to undergo Diels-Alder reactions with complete regio- and endo-selectivity, and with good to excellent diastereomeric excess. rsc.org However, specific studies detailing the use of N-dienoyl derivatives of this compound and the resulting stereochemical outcomes could not be located in the available literature.

Influence of the this compound Auxiliary on Cycloaddition Pathways

The stereochemical outcome of Diels-Alder reactions is often rationalized by the steric influence of the chiral auxiliary, which directs the approach of the dienophile to one face of the diene. For N-acyloxazolidinones, the formation of a chelated intermediate with a Lewis acid can lock the conformation of the dienophile, leading to a highly ordered transition state and predictable stereochemistry. While this is a general principle for this class of compounds, specific models and detailed studies on how the 5-methyl substituent of this compound would influence the cycloaddition pathway are not described in the reviewed literature.

Asymmetric Reductions and Oxidations

Chiral auxiliaries can also be utilized to direct the stereochemical course of reduction and oxidation reactions on a substrate.

Stereoselective Reduction of Carbonyl Moieties Directed by the Auxiliary

The stereoselective reduction of carbonyl groups, particularly ketones, is a fundamental transformation in organic synthesis. While methods exist for the asymmetric reduction of ketones, for example using chiral oxazaborolidine catalysts, there is a lack of specific literature demonstrating the use of this compound as a chiral auxiliary to direct the reduction of a tethered carbonyl moiety.

Asymmetric Oxidation Processes Mediated by this compound Derivatives

Similarly, the use of chiral auxiliaries to control the stereochemistry of oxidation reactions is an important strategy. This can involve directing the delivery of an oxidizing agent to a specific face of a molecule. Despite the broad utility of asymmetric oxidation reactions, there is no readily available research that specifically details the application of this compound derivatives in mediating such processes.

Other Asymmetric Transformations

Beyond cycloadditions, reductions, and oxidations, chiral auxiliaries are employed in a wide range of other asymmetric transformations.

Asymmetric Additions to Olefinic and Carbonyl Substrates

The addition of nucleophiles to olefins (conjugate addition) and carbonyls are key carbon-carbon bond-forming reactions. Chiral oxazolidinones are widely recognized for their effectiveness in controlling the stereochemistry of aldol additions and alkylation reactions. wikipedia.org These reactions typically proceed through the formation of a chiral enolate, where the oxazolidinone auxiliary shields one face, leading to a diastereoselective reaction. While this is a hallmark of oxazolidinone auxiliaries, specific examples and data tables for the use of this compound in asymmetric additions to either olefinic or carbonyl substrates are not prevalent in the scientific literature.

Rearrangement Reactions with Stereochemical Control

Rearrangement reactions, which involve the migration of an atom or group within a molecule, are powerful transformations for constructing complex molecular architectures. When coupled with a chiral auxiliary such as this compound, these reactions can be rendered highly stereoselective, providing access to enantiomerically enriched products. The steric influence of the methyl group at the C5 position of the auxiliary plays a crucial role in directing the trajectory of the migrating group, thereby establishing new stereocenters with a high degree of fidelity.

One notable example of a rearrangement process where oxazolidinone auxiliaries have been employed is in tandem with other asymmetric transformations. A key strategy involves an initial stereoselective reaction, such as an aldol addition, to set the stereochemistry, followed by a rearrangement of the resulting product. In such sequences, the chiral auxiliary dictates the stereochemistry of the initial bond formation, which is then translated into the final product through the rearrangement.

A significant application in this context is the tandem asymmetric aldol/Curtius rearrangement protocol. This method facilitates the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds. The process begins with a highly diastereoselective aldol reaction of an N-acyl oxazolidinone, where the this compound auxiliary would control the formation of a β-hydroxy carbonyl compound. This intermediate is then subjected to a Curtius rearrangement. In this step, a carboxylic acid derivative is converted into an isocyanate via an acyl azide (B81097) intermediate, which then undergoes intramolecular cyclization to furnish the final oxazolidin-2-one product. Although the rearrangement itself is a key transformation, the stereochemical outcome at the newly formed stereocenters is a direct consequence of the stereoselectivity achieved in the initial aldol reaction, which is under the firm control of the chiral auxiliary.

The following table details the synthesis of various 4,5-disubstituted oxazolidin-2-ones via this tandem aldol/Curtius rearrangement strategy, showcasing the high conversions achieved. The diastereoselectivity of the initial aldol reaction directly influences the enantiomeric purity of the final rearranged product.

| Entry | Substrate (β-hydroxy carbonyl compound) | Product (4,5-disubstituted oxazolidin-2-one) | Conversion (%) |

|---|---|---|---|

| 1 | β-hydroxy carbonyl with p-chlorophenyl group | (4S,5R)-5-(4-chlorophenyl)-4-methyloxazolidin-2-one | 97 |

| 2 | β-hydroxy carbonyl with p-fluorophenyl group | (4S,5R)-5-(4-fluorophenyl)-4-methyloxazolidin-2-one | 95 |

| 3 | β-hydroxy carbonyl with thiophene (B33073) group | (4S,5R)-4-methyl-5-(thiophen-2-yl)oxazolidin-2-one | 90 |

| 4 | β-hydroxy carbonyl with p-methoxyphenyl group | (4S,5R)-5-(4-methoxyphenyl)-4-methyloxazolidin-2-one | 96 |

| 5 | β-hydroxy carbonyl with heptyl group | (4S,5R)-5-heptyl-4-methyloxazolidin-2-one | 85 |

| 6 | β-hydroxy carbonyl with butyl group | (4S,5R)-5-butyl-4-methyloxazolidin-2-one | 88 |

While direct, stereocontrolled rearrangement reactions of substrates bearing the this compound auxiliary are less commonly documented than other transformations, the principles of asymmetric induction established by this class of auxiliaries are broadly applicable. The rigid conformation of the N-acylated auxiliary and the shielding effect of the C5-substituent provide a well-defined chiral environment that can effectively bias the transition state of various pericyclic and sigmatropic rearrangements. Further research in this area is likely to uncover more direct applications of this compound in controlling the stereochemistry of a wider array of rearrangement reactions.

Mechanistic Investigations and Theoretical Studies of R 5 Methyloxazolidin 2 One Mediated Reactions

Elucidation of Reaction Mechanisms and Transition State Structures

The stereochemical outcome of reactions mediated by chiral oxazolidinones, including (R)-5-methyloxazolidin-2-one, is primarily dictated by the steric and electronic properties of the N-acyl derivative and its interaction with the incoming reagents. The formation of a chelated enolate and the subsequent approach of the electrophile are key steps where stereocontrol is exerted.

The stereoselectivity observed in reactions such as alkylations and aldol (B89426) additions involving N-acyl derivatives of this compound can be rationalized by established stereochemical models. These models are based on the preferred conformation of the N-acyloxazolidinone enolate. The formation of a rigid, chelated transition state involving the enolate and a Lewis acid is a common feature.

For instance, in aldol reactions, the Zimmerman-Traxler model for a chair-like six-membered transition state is often invoked. The substituent at the C5 position of the oxazolidinone ring, in this case, the methyl group, plays a crucial role in directing the approach of the aldehyde to the enolate face. The methyl group sterically hinders one face of the enolate, forcing the electrophile to approach from the less hindered face. This facial selectivity is the basis for the high diastereoselectivity observed in many of these reactions.

The conformation of the N-acyl group relative to the oxazolidinone ring is a critical factor in determining the stereochemical outcome. For N-acyloxazolidinones, two primary conformations of the enolate are considered: the syn- and anti-conformers, referring to the relative orientation of the enolate oxygen and the substituent at C5.

In the presence of a Lewis acid, the enolate typically adopts a rigid, chelated structure. The substituent at C5, the methyl group in this compound, dictates the preferred conformation of the acyl group to minimize steric interactions. This conformational bias ensures that one face of the enolate is effectively shielded, leading to a highly selective reaction with the electrophile. The specific nature of the acyl group and the reaction conditions can influence the preferred conformation and, consequently, the stereoselectivity.

Computational Chemistry and Molecular Modeling

Computational methods, particularly ab initio and Density Functional Theory (DFT) calculations, have become indispensable tools for understanding the mechanisms and predicting the stereochemical outcomes of reactions involving chiral auxiliaries. While specific studies on this compound are scarce, the methodologies applied to other oxazolidinones provide a framework for how such investigations would be approached.

Ab initio and DFT calculations are employed to model the transition state structures of reactions mediated by N-acyloxazolidinones. These calculations can provide detailed information about the geometry and energy of the transition states, allowing for a quantitative understanding of the factors that control stereoselectivity. By comparing the energies of the different possible transition states leading to various stereoisomers, the preferred reaction pathway and the major product can be predicted. For example, DFT calculations can be used to determine the relative energies of the transition states corresponding to the electrophile approaching from the two different faces of the enolate, thereby explaining the observed diastereoselectivity.

Computational methods are also used to perform detailed conformational analyses of N-acyl-(R)-5-methyloxazolidin-2-one derivatives. By calculating the potential energy surface as a function of key dihedral angles, the low-energy conformations of the molecule can be identified. This information is crucial for understanding the ground-state properties of the reactant and how it pre-organizes for the reaction.

The energy landscape can reveal the relative populations of different conformers in solution. This knowledge, combined with an understanding of the reaction mechanism, allows for a more accurate prediction of the stereochemical outcome. For instance, if a particular low-energy conformer is poised to react through a low-energy transition state, it is likely to be the dominant pathway.

A primary goal of computational studies in this area is the accurate prediction of stereochemical outcomes. By combining the insights from transition state modeling and conformational analysis, it is possible to build predictive models for the stereoselectivity of reactions involving this compound.

These models can take into account various factors, including the nature of the acyl group, the electrophile, the Lewis acid, and the solvent. The ability to predict the stereochemical outcome of a reaction before it is run in the lab is of immense value in synthetic planning, saving time and resources. While comprehensive predictive models specifically for this compound are not yet established in the literature, the foundational work on other oxazolidinones demonstrates the potential of this approach.

Derivatives and Analogues of R 5 Methyloxazolidin 2 One: Synthesis and Application

Structural Modifications for Enhanced Performance

Synthesis of N-Substituted (R)-5-Methyloxazolidin-2-one Derivatives

The most common and functionally crucial modification of this compound is the introduction of a substituent at the nitrogen atom, typically an acyl group. This N-acylation is a prerequisite for the auxiliary's primary function: to activate an attached carbonyl group for stereoselective enolate formation and subsequent reactions.

The synthesis of N-acyl derivatives is generally straightforward. It is often achieved by treating the parent oxazolidinone with an acyl chloride or acid anhydride (B1165640) in the presence of a base. A common procedure involves the deprotonation of the oxazolidinone's N-H bond with a strong base like n-butyllithium at low temperatures, followed by the addition of the desired acylating agent. An alternative, milder method employs a catalytic amount of 4-(dimethylamino)pyridine (DMAP), which allows the acylation to proceed at room temperature without the need for a strong base.

These methods provide access to a wide array of N-acyl derivatives, where the R-group of the acyl moiety can be varied to include alkyl, aryl, and other functional groups, thereby tuning the electronic and steric properties of the resulting chiral synthon.

Influence of N-Substituents on Chiral Induction and Reactivity

The N-acyl substituent plays a pivotal role in determining the stereochemical outcome of reactions involving the chiral auxiliary. Upon deprotonation, the N-acyl oxazolidinone forms a rigid, chelated Z-enolate, where the metal cation (commonly lithium or boron) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. The steric bulk of the substituent at the C5 position (the methyl group in this case) effectively blocks one face of the enolate, directing the approach of an electrophile to the opposite, less hindered face.

The nature of the N-acyl group itself can further influence this stereochemical control. While the primary stereodirecting element is the C5-substituent, the N-acyl group can modulate the conformation of the enolate and the transition state. For instance, bulkier acyl groups can enhance the rigidity of the system, leading to higher diastereoselectivity.

In asymmetric alkylation reactions, the choice of the N-acyl group is fundamental. The general principle is demonstrated in the alkylation of various N-acyloxazolidinones, where high diastereoselectivity is consistently achieved due to the shielding effect of the auxiliary's substituent.

Table 1: Diastereoselective Alkylation of N-Propionyl Oxazolidinone Derivatives

| Auxiliary Substituent | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|

| (4S)-4-Benzyl | Allyl bromide | 98:2 | 85 |

| (4S)-4-Benzyl | Benzyl bromide | >99:1 | 92 |

| (4R,5S)-4-Methyl-5-phenyl | Methyl iodide | 97:3 | 88 |

This table presents representative data from analogous oxazolidinone systems to illustrate the principle of high diastereoselectivity in alkylation reactions.

Exploration of Substituent Effects at C4 and C5 Positions

Preparation of Functionalized this compound Analogues

Modifying the substituents at the C4 and C5 positions of the oxazolidinone ring offers another strategy to refine the chiral environment and introduce new functionalities. While the parent compound is this compound, analogues with different or additional substituents at C4 and C5 have been synthesized to enhance stereocontrol.

One effective method for synthesizing 4,5-disubstituted oxazolidin-2-ones involves a combination of an asymmetric aldol (B89426) reaction and a modified Curtius rearrangement. This approach allows for the stereocontrolled construction of the core heterocyclic scaffold with desired substituents at both the C4 and C5 positions. Another powerful strategy begins with enantiomerically pure aziridines. Regioselective ring-opening of an activated aziridine (B145994), followed by intramolecular cyclization, can yield 5-functionalized oxazolidin-2-ones with high stereospecificity.

These synthetic routes enable the preparation of a diverse library of analogues, allowing for a systematic investigation of how substituents at these positions impact the auxiliary's performance.

Impact of Side Chains on Stereoselectivity and Auxiliary Reusability

The substituents at the C4 and C5 positions are the primary source of chirality and steric hindrance that directs the outcome of asymmetric reactions. The well-known Evans' auxiliaries, for example, feature bulky substituents at the C4 position (such as isopropyl or benzyl) which are highly effective at shielding one face of the N-acyl enolate.

In the case of this compound, the C5-methyl group serves this stereodirecting role. The introduction of an additional substituent at the C4 position can create an even more defined and rigid chiral pocket. For example, conformationally rigid auxiliaries derived from structures like cis-1-amino-2-hydroxyindan have been shown to provide exceptionally high levels of stereocontrol in aldol reactions.

The impact of these substituents is clearly demonstrated in asymmetric aldol reactions, where the auxiliary dictates the facial selectivity of the enolate's attack on an aldehyde.

Table 2: Influence of C4-Substituent on Diastereoselectivity in Asymmetric Aldol Reactions

| N-Acyl Auxiliary | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) |

|---|---|---|---|

| (4R)-4-Isopropyl-N-propionyl | Isobutyraldehyde | >99:1 | 85 |

| (4S)-4-Benzyl-N-propionyl | Benzaldehyde | 98:2 | 80 |

| (4R,5S)-4-Methyl-5-phenyl-N-propionyl | Propionaldehyde | 95:5 | 88 |

This table includes data from various oxazolidinone auxiliaries to highlight the effect of the C4-substituent on stereoselectivity. d.e. = diastereomeric excess.

The nature of the C4 and C5 side chains also affects the physical properties of the auxiliary, which can be important for its recovery and reuse. More crystalline derivatives may be easier to purify, and the introduction of specific functional groups can be used as handles for immobilization on a solid support.

Development of Polymer-Supported and Recoverable Auxiliaries

A significant advancement in the application of chiral auxiliaries has been the development of polymer-supported versions. Immobilizing the auxiliary on a solid support, such as a polymer resin, simplifies the purification process immensely. After the reaction, the polymer-bound product can be easily separated by filtration, eliminating the need for chromatography. The desired product is then cleaved from the resin, and the polymer-supported auxiliary can often be recovered and reused.

Several strategies have been developed for the immobilization of oxazolidinone auxiliaries. A common approach is to use an auxiliary that has a functional group on one of its substituents, which can then be covalently linked to a resin, such as a Merrifield resin. For example, an oxazolidinone derived from tyrosine, which has a phenolic hydroxyl group, can be attached to a resin via an ether linkage. This positions the resin far from the reactive center, minimizing potential interference with the asymmetric reaction.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| n-butyllithium |

| 4-(dimethylamino)pyridine (DMAP) |

| Merrifield resin |

| Tyrosine |

| cis-1-amino-2-hydroxyindan |

| Isobutyraldehyde |

| Benzaldehyde |

| Propionaldehyde |

| Allyl bromide |

| Benzyl bromide |

| Methyl iodide |

Design and Synthesis of Heterogenized this compound Systems

The heterogenization of chiral auxiliaries, such as this compound, represents a significant advancement in asymmetric synthesis, enabling their recovery and reuse. This approach addresses key principles of sustainable chemistry by minimizing waste and simplifying product purification. The design of such systems involves the covalent attachment of the chiral auxiliary to an insoluble solid support, effectively rendering it a recyclable reagent.

The fundamental design principle for a heterogenized this compound system involves identifying a suitable position on the molecule for the attachment of a linker, which is then connected to a solid support. For a simple structure like this compound, functionalization would be required to introduce a handle for immobilization. A common strategy involves introducing a functional group, such as a hydroxyl or amino group, onto the oxazolidinone structure, often at the 4- or 5-position, which does not interfere with the stereodirecting capabilities of the auxiliary.

A prevalent method for the synthesis of such polymer-supported oxazolidinones involves the use of Merrifield resin, a chloromethylated polystyrene support. The synthesis typically begins with a suitably functionalized oxazolidinone derivative. For instance, an analogue of this compound bearing a phenolic hydroxyl group could be attached to a Merrifield-Cl resin via a Williamson ether synthesis. This involves deprotonating the phenolic group with a base to form a phenoxide, which then acts as a nucleophile to displace the chloride on the resin.

The choice of solid support is crucial and can influence the reactivity and accessibility of the immobilized auxiliary. Common supports include polystyrene resins, silica (B1680970) gel, and other polymers. The physical properties of the support, such as porosity and swelling behavior in different solvents, are important considerations to ensure efficient participation of the heterogenized auxiliary in chemical reactions.

Below is a representative, albeit analogous, synthetic approach for immobilizing an oxazolidinone chiral auxiliary onto a solid support, which could be adapted for a functionalized this compound.

Table 1: Analogous Synthesis of a Polymer-Supported Oxazolidinone Auxiliary

| Step | Description | Reactants | Support |

| 1 | Synthesis of a functionalized chiral auxiliary | e.g., N-Boc-L-tyrosine | - |

| 2 | Attachment to solid support | Functionalized oxazolidinone, Base (e.g., Cs2CO3) | Merrifield-Cl resin |

| 3 | N-Acylation of the immobilized auxiliary | Acyl chloride or anhydride, Base | Polymer-supported auxiliary |

Applications in Solid-Phase Synthesis and Sustainable Chemistry

Heterogenized this compound systems and their analogues are valuable tools in solid-phase organic synthesis (SPOS). By immobilizing the chiral auxiliary, the tedious purification steps typically required to remove the auxiliary from the product in solution-phase synthesis are eliminated. The product is readily cleaved from the solid support, leaving the auxiliary attached to the resin, which can then be recovered by simple filtration, washed, and reused in subsequent reactions.

One of the primary applications of these immobilized auxiliaries is in asymmetric alkylation and aldol reactions. In a typical solid-phase asymmetric alkylation, the N-acylated polymer-supported oxazolidinone is treated with a strong base to form a chiral enolate. This enolate then reacts with an electrophile, such as an alkyl halide, with high diastereoselectivity. The stereochemical outcome is directed by the chiral auxiliary. After the reaction, the desired product can be cleaved from the auxiliary, for example, by hydrolysis or reduction.

The performance of these heterogenized systems is often comparable to their solution-phase counterparts in terms of chemical yield and stereoselectivity. The following tables provide illustrative data from studies on analogous polymer-supported oxazolidinone auxiliaries in key asymmetric transformations.

Table 2: Performance of an Immobilized Oxazolidinone in Asymmetric Aldol Reactions

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Isobutyraldehyde | >95:5 | 85 |

| Benzaldehyde | >95:5 | 90 |

| Propionaldehyde | >95:5 | 88 |

Table 3: Recyclability of a Polymer-Supported Oxazolidinone Auxiliary

| Cycle | Yield (%) | Diastereomeric Ratio |

| 1 | 92 | >95:5 |

| 2 | 90 | >95:5 |

| 3 | 88 | >94:6 |

| 4 | 85 | >94:6 |

These data demonstrate the high efficiency and recyclability of polymer-supported oxazolidinone auxiliaries, underscoring their potential for more sustainable and economical asymmetric synthesis. While direct research on heterogenized this compound is not extensively documented, the principles and applications outlined here, based on closely related structures, provide a strong foundation for its potential use in solid-phase synthesis and sustainable chemistry.

Broader Impact and Future Directions in R 5 Methyloxazolidin 2 One Research

Emerging Applications in Complex Molecule Synthesis

The utility of (R)-5-methyloxazolidin-2-one and its derivatives as chiral auxiliaries is expanding beyond simple asymmetric transformations to encompass key roles in the total synthesis of complex and biologically significant molecules. These applications highlight the robustness and predictability of the stereochemical control imparted by the oxazolidinone scaffold, enabling the construction of intricate molecular architectures with high precision.

A notable emerging application lies in the synthesis of chiral cyclopropyl (B3062369) aldehydes, which are valuable intermediates in the synthesis of natural products. A three-step strategy has been developed that utilizes an oxazolidin-2-one chiral auxiliary, such as one derived from alanine, to achieve this. The process begins with a stereoselective aldol (B89426) reaction to create a temporary β-hydroxyl stereocenter. This newly formed hydroxyl group then directs a subsequent cyclopropanation reaction. The final step involves a retro-aldol reaction to cleave the auxiliary, yielding an enantiopure cyclopropane (B1198618) carboxaldehyde with excellent diastereoselectivity (>95% d.e.) and in high yield. Current time information in Bangalore, IN.

This methodology has been successfully applied to the synthesis of the natural product Semiplenamide C. In this synthesis, an alanine-derived oxazolidinone auxiliary was employed to construct a key fragment of the molecule. The synthesis involved a stereoselective aldol reaction followed by a novel elimination reaction of the resulting syn-aldol adduct, facilitated by potassium tert-butoxide, to furnish the α,β-unsaturated amide core of Semiplenamide C. Current time information in Bangalore, IN.

Furthermore, derivatives of this compound, such as (R)-4-benzyl-2-oxazolidinone, have been instrumental in the total synthesis of highly complex alkaloids. A prominent example is the total synthesis of (+)-lysergic acid, a tetracyclic ergot alkaloid with significant medicinal importance. In one synthetic route, (R)-4-benzyl-2-oxazolidinone was used as a chiral auxiliary to control the stereochemistry of a crucial alkylation reaction, establishing a key stereocenter in an intermediate that was carried forward to complete the synthesis of the natural product. lookchem.com

These examples underscore the growing importance of this compound and related chiral auxiliaries in tackling the challenges of modern synthetic organic chemistry, particularly in the construction of complex molecular targets. The reliability and high degree of stereocontrol offered by this chiral auxiliary make it a valuable tool for the synthesis of enantiomerically pure compounds. rsc.org

| Complex Molecule | Key Reaction Involving Chiral Auxiliary | Diastereomeric Excess (d.e.) / Yield |

| Chiral Cyclopropyl Aldehydes | Stereoselective aldol reaction and directed cyclopropanation | >95% d.e., 51-75% yield (cleavage step) Current time information in Bangalore, IN. |

| Semiplenamide C | Stereoselective aldol reaction and subsequent elimination | Not specified in the provided context |

| (+)-Lysergic Acid | Asymmetric alkylation | Not specified in the provided context |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-5-methyloxazolidin-2-one, and how do reaction conditions influence yield and enantiomeric purity?

- Methodological Answer : The compound can be synthesized via condensation of 5-methyloxazolidin-2-one with formaldehyde and phosphorus trichloride in glacial acetic acid, followed by crystallization . Key parameters include:

- Temperature : Room temperature for crystallization to avoid decomposition.

- Solvent Choice : Glacial acetic acid facilitates protonation and stabilizes intermediates.

- Catalyst Purity : Use of anhydrous phosphorus trichloride minimizes side reactions.

- Enantiomeric Control : Chiral resolution techniques (e.g., chiral chromatography) or asymmetric catalysis may be required to isolate the (R)-enantiomer.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, methyl protons at C5 appear as a singlet near δ 1.3–1.5 ppm .

- IR Spectroscopy : Stretching frequencies for the oxazolidinone carbonyl (~1750 cm) and C–O bonds (~1250 cm) validate the core structure .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., O–H···O and N–H···O interactions stabilizing the crystal lattice) .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis.

- Incompatible Materials : Avoid strong acids/bases (risk of ring-opening) and oxidizing agents (risk of decomposition) .

- Decomposition Monitoring : Regularly check for discoloration or gas evolution, which may indicate degradation.

Advanced Research Questions

Q. How can computational modeling enhance understanding of this compound’s reactivity and biological interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts reaction pathways (e.g., nucleophilic attack at the oxazolidinone carbonyl) and transition states .

- Molecular Docking : Screens potential protein targets (e.g., enzymes with oxazolidinone-binding pockets) by analyzing steric and electronic complementarity .

- MD Simulations : Assess stability of hydrogen-bonded networks in solvents or protein complexes over nanoseconds .

Q. What strategies resolve contradictions in spectral or biological activity data for derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations) to confirm peak assignments .

- Biological Assay Reproducibility : Use standardized protocols (e.g., fixed IC measurement conditions) and validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme inhibition) .

- Crystallographic vs. Solution-State Data : Address discrepancies (e.g., conformational flexibility) via variable-temperature NMR or synchrotron XRD .

Q. How can enantiomeric impurities in this compound synthesis be quantified and minimized?

- Methodological Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers.

- Circular Dichroism (CD) : Monitor optical activity at 220–250 nm to detect trace impurities (<1%) .

- Kinetic Resolution : Optimize reaction time and temperature to favor (R)-enantiomer formation via asymmetric catalysis .

Q. What are the methodological considerations for studying the biological activity of this compound derivatives?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known oxazolidinone sensitivity (e.g., bacterial peptidyl transferase or human kinases) .

- SAR Studies : Systematically modify substituents (e.g., replacing methyl with fluorinated groups) and correlate with activity trends .

- Toxicological Screening : Use in vitro models (e.g., HepG2 cells for hepatotoxicity) before advancing to in vivo studies .

Data Reporting Best Practices

Q. How should researchers document synthetic and analytical data for reproducibility?

- Methodological Answer :

- Experimental Section : Detail reagent purities, reaction times, and purification methods (e.g., column chromatography with silica gel 60, 40–63 µm) .

- Supporting Information : Include raw spectral data (NMR FIDs, HRMS spectra) and crystallographic CIF files .

- Data Repositories : Deposit datasets in public repositories (e.g., PubChem, Cambridge Structural Database) with persistent identifiers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。